molecular formula C13H20N2O2 B8166804 Methyl 5-amino-4-(diethylamino)-2-methylbenzoate

Methyl 5-amino-4-(diethylamino)-2-methylbenzoate

Cat. No.: B8166804
M. Wt: 236.31 g/mol
InChI Key: JXKFWZLQCOETCF-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-(diethylamino)-2-methylbenzoate is an organic compound with a complex structure that includes both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(diethylamino)-2-methylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of a methylbenzoate derivative followed by reduction to introduce the amino group. The diethylamino group can be introduced through a substitution reaction using diethylamine under controlled conditions. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(diethylamino)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like diethylamine and other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino or ester derivatives.

Scientific Research Applications

Methyl 5-amino-4-(diethylamino)-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-amino-4-(diethylamino)-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. The amino and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-4-(dimethylamino)-2-methylbenzoate: Similar structure but with dimethylamino instead of diethylamino group.

    Ethyl 5-amino-4-(diethylamino)-2-methylbenzoate: Similar structure but with ethyl ester instead of methyl ester.

    Methyl 5-amino-4-(diethylamino)-2-ethylbenzoate: Similar structure but with ethyl group on the benzene ring.

Uniqueness

Methyl 5-amino-4-(diethylamino)-2-methylbenzoate is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 5-amino-4-(diethylamino)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-15(6-2)12-7-9(3)10(8-11(12)14)13(16)17-4/h7-8H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKFWZLQCOETCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)C)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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